molecular formula C11H15BrO4 B11059272 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanol

1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanol

Cat. No.: B11059272
M. Wt: 291.14 g/mol
InChI Key: UAZQFKMPZSJWPH-UHFFFAOYSA-N
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Description

1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanol is an organic compound that features a bromine atom and three methoxy groups attached to a phenyl ring, with an ethanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanol typically involves the bromination of 3,4,5-trimethoxybenzene followed by the introduction of an ethanol group. One common method includes the following steps:

    Bromination: 3,4,5-trimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position.

    Ethanol Group Introduction: The brominated product is then reacted with ethylene oxide or a similar reagent under basic conditions to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-Bromo-3,4,5-trimethoxyphenyl)acetaldehyde or 1-(2-Bromo-3,4,5-trimethoxyphenyl)acetic acid.

    Reduction: Formation of 1-(3,4,5-trimethoxyphenyl)ethanol.

    Substitution: Formation of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanol or 1-(2-Thio-3,4,5-trimethoxyphenyl)ethanol.

Scientific Research Applications

1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanol is unique due to the combination of its bromine atom and three methoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15BrO4

Molecular Weight

291.14 g/mol

IUPAC Name

1-(2-bromo-3,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H15BrO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5-6,13H,1-4H3

InChI Key

UAZQFKMPZSJWPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1Br)OC)OC)OC)O

Origin of Product

United States

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